molecular formula C23H30ClN3O4S B2506538 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride CAS No. 1216716-28-7

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride

Cat. No. B2506538
CAS RN: 1216716-28-7
M. Wt: 480.02
InChI Key: DPODWBBGEACZHR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzamide functional group. Benzamides are a class of compounds containing a benzene ring attached to an amide group. They have a wide range of applications in the field of medicine and are used as antipsychotic drugs .


Molecular Structure Analysis

The compound contains a benzamide group, a thiazole ring, and three methoxy groups attached to a benzene ring. The presence of these functional groups can significantly influence the compound’s chemical behavior .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For example, they can react with halogens in halogenation reactions. They can also undergo hydrolysis to form benzoic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

These applications highlight the compound’s multifaceted nature and its potential impact across various scientific disciplines. Further research and collaboration will unlock its full potential in addressing real-world challenges. 🌟 .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some benzamides act by blocking certain receptors in the brain, but without specific studies on this compound, it’s hard to predict its mechanism of action .

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S.ClH/c1-14-8-9-19-20(15(14)2)24-23(31-19)26(11-10-25(3)4)22(27)16-12-17(28-5)21(30-7)18(13-16)29-6;/h8-9,12-13H,10-11H2,1-7H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPODWBBGEACZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride

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